2-(Prop-1-yn-1-yl)cyclohexan-1-ol
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Overview
Description
2-(Prop-1-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C9H14O It is a cyclohexanol derivative where a propynyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Prop-1-yn-1-yl)cyclohexan-1-ol can be synthesized through the N-alkylation of cyclohexanol with propargyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like anhydrous dimethylformamide (DMF). The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Prop-1-yn-1-yl)cyclohexanone.
Reduction: Formation of 2-(Prop-1-en-1-yl)cyclohexan-1-ol or 2-(Propyl)cyclohexan-1-ol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
2-(Prop-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-1-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS play a crucial role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Prop-2-yn-1-yl)cyclohexan-1-ol
- 2-(Prop-2-en-1-yl)cyclohexan-1-ol
- 1-Propargylcyclohexane-1-ol
Uniqueness
2-(Prop-1-yn-1-yl)cyclohexan-1-ol is unique due to its specific structural configuration and the presence of both a hydroxyl group and a propynyl group.
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-prop-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,3-4,6-7H2,1H3 |
InChI Key |
KEFQJRJQRABRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1CCCCC1O |
Origin of Product |
United States |
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